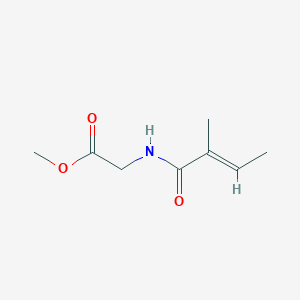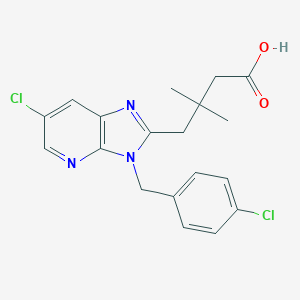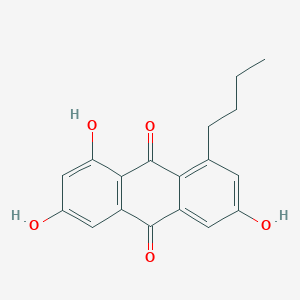
Imidodisuccinic acid
Übersicht
Beschreibung
Imidodisuccinic acid (IDS) is a biodegradable chelator with an excellent heavy metal ion complexation property and low environmental toxicity . It can profoundly enhance heavy metal accumulation in plants .
Synthesis Analysis
Iminodisuccinic acid can be prepared by reacting maleic anhydride with ammonia and sodium hydroxide . Protonated, neutral (mixed), and binuclear Cu (II), Ni (II), Co (II), Zn (II), and Mn (II) iminodisuccinate complexes have been synthesized .
Molecular Structure Analysis
Iminodisuccinic acid contains total 27 bond(s); 16 non-H bond(s), 4 multiple bond(s), 8 rotatable bond(s), 4 double bond(s), 4 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 4 hydroxyl group(s) .
Chemical Reactions Analysis
The effects of iminodisuccinic acid (IDS), as a metal complexing agent, on mineral element content, oxidative damage, antioxidant enzyme activities, and antioxidant accumulation in the young and mature leaves of Z. jujuba were investigated . Results demonstrated that foliar fertilization with ionic (FeCl 2 and ZnCl 2) and chelated (Fe-IDS and Zn-IDS) fertilizers could drastically enhance iron and zinc contents .
Physical And Chemical Properties Analysis
Tetrasodium iminodisuccinate is a sodium salt of iminodisuccinic acid, also referred to as N - (1,2-dicarboxyethyl)aspartic acid . It is stable for several hours in weakly acidic solution (pH> 4-7) even at 100 °C and for weeks in strongly alkaline solutions even at an elevated temperature (50 °C) .
Safety and Hazards
Tetrasodium iminidisuccinate is considered hazardous under the criteria of the U.S. Federal OSHA Hazard Communication Standard 29 CFR 1910.1200 . The chemical is not expected to be irritating to skin, eyes or the respiratory tract and is not expected to be harmful if swallowed . Long-Term Health Effects: No adverse chronic health effects are expected .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
131669-35-7 |
|---|---|
Produktname |
Imidodisuccinic acid |
Molekularformel |
C8H11NO8 |
Molekulargewicht |
249.17 g/mol |
IUPAC-Name |
2-(1,2-dicarboxyethylamino)butanedioic acid |
InChI |
InChI=1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |
InChI-Schlüssel |
PQHYOGIRXOKOEJ-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |
Kanonische SMILES |
C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |
Andere CAS-Nummern |
131669-35-7 |
Synonyme |
IDS cpd iminodisuccinate iminodisuccinic acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














